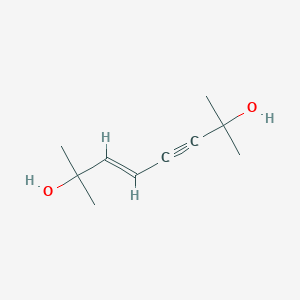
(3E)-2,7-dimethyloct-3-en-5-yne-2,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-3-octen-5-yne-2,7-diol is an organic compound with the molecular formula C10H16O2. It is characterized by the presence of two hydroxyl groups and a unique structure that includes both a double bond and a triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethyl-3-octen-5-yne-2,7-diol typically involves the use of alkyne and alkene precursors. One common method involves the reaction of 2,7-dimethyl-3-octyne with a suitable oxidizing agent to introduce the hydroxyl groups at the 2 and 7 positions. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 2,7-dimethyl-3-octen-5-yne-2,7-diol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of catalysts to accelerate the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-3-octen-5-yne-2,7-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, depending on the reagents used.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include diketones, carboxylic acids, alkenes, and substituted derivatives of the original compound. These products can be further utilized in various chemical processes and applications .
Scientific Research Applications
2,7-Dimethyl-3-octen-5-yne-2,7-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,7-dimethyl-3-octen-5-yne-2,7-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups and unsaturated bonds allow it to participate in various biochemical reactions, influencing pathways related to oxidation and reduction. These interactions can lead to changes in cellular processes and have potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethyl-3,5-octadiyn-2,7-diol: Similar structure but with two triple bonds instead of one double and one triple bond.
7-Octene-2,6-diol, 2,6-dimethyl-: Similar structure but with different positions of the hydroxyl groups and double bond
Uniqueness
2,7-Dimethyl-3-octen-5-yne-2,7-diol is unique due to its combination of a double bond, a triple bond, and two hydroxyl groups.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(E)-2,7-dimethyloct-3-en-5-yne-2,7-diol |
InChI |
InChI=1S/C10H16O2/c1-9(2,11)7-5-6-8-10(3,4)12/h5,7,11-12H,1-4H3/b7-5+ |
InChI Key |
UIBGYDURMOCZOU-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)(/C=C/C#CC(C)(C)O)O |
Canonical SMILES |
CC(C)(C=CC#CC(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















